molecular formula C16H26N4O B3073847 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline CAS No. 1018250-14-0

4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline

Cat. No.: B3073847
CAS No.: 1018250-14-0
M. Wt: 290.4 g/mol
InChI Key: IDKOGXWCYWGECN-UHFFFAOYSA-N
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Description

4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline is a complex organic compound that features both morpholine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of ethylenediamine with diethanolamine to form N-(2-hydroxyethyl)piperazine.

    Morpholine Introduction: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine moiety.

    Aniline Coupling: Finally, the product is coupled with aniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholin-4-ylethoxy)aniline
  • 4-(2-Morpholin-4-yl-ethyl)-phenylamine

Uniqueness

4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline is unique due to the presence of both morpholine and piperazine rings, which confer distinct chemical properties and potential biological activities. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-[4-(2-morpholin-4-ylethyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c17-15-1-3-16(4-2-15)20-9-7-18(8-10-20)5-6-19-11-13-21-14-12-19/h1-4H,5-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKOGXWCYWGECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2CCOCC2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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